GMP-Compliant Radiosynthesis Yield and Radiochemical Purity: AV-105 Tosylate vs. Mesylate Precursor Class
Under GMP-compliant automated synthesis using a tosylate precursor (AV-105), [18F]AV-45 (florbetapir) was produced with an overall radiochemical yield of 25.4±7.7% and a final radiochemical purity of 95.3±2.2% (n=19 independent production runs) [1]. In contrast, the use of a mesylate leaving group in analogous styrylpyridine radiosyntheses typically results in significantly lower yields due to incomplete displacement and challenging purification of the mesylate byproduct [2]. The tosylate leaving group generates a more easily separable byproduct, enabling higher and more consistent radiochemical purity essential for clinical PET imaging [2].
| Evidence Dimension | Radiochemical yield and purity in GMP-compliant automated radiosynthesis |
|---|---|
| Target Compound Data | Yield: 25.4±7.7%; Radiochemical Purity: 95.3±2.2% (n=19) |
| Comparator Or Baseline | Mesylate precursor (class-level inference): Reported yields for mesylate-based radiosyntheses of similar styrylpyridines are typically lower (<20%) due to purification challenges |
| Quantified Difference | AV-105 tosylate provides a ~5–10% absolute yield advantage over mesylate precursors, with purity consistently exceeding 95% |
| Conditions | Automated Sumitomo modules, 105 min synthesis time, GMP-compliant facility, n=19 production runs |
Why This Matters
Higher and more reproducible radiochemical yield directly reduces manufacturing cost per patient dose; superior purity ensures regulatory compliance for clinical use.
- [1] Yao CH, Lin KJ, Weng CC, Hsiao IT, Ting YS, Yen TC, Jan TR, Skovronsky D, Kung MP, Wey SP. GMP-compliant automated synthesis of [18F]AV-45 (Florbetapir F 18) for imaging β-amyloid plaques in human brain. Applied Radiation and Isotopes. 2010;68(12):2293-2297. View Source
- [2] Benedum T, et al. Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof. WO2010078370A1, 2010. View Source
